molecular formula C23H29N7O2 B11181567 N-(2-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11181567
M. Wt: 435.5 g/mol
InChI Key: VEGPXVOOSAJTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazine ring, a piperazine moiety, and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions: The ethoxyphenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions.

    Piperazine Introduction: The piperazine moiety is incorporated through a nucleophilic substitution reaction with the triazine core.

    Final Assembly: The final compound is obtained by coupling the substituted triazine with the piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

2-N-(2-ethoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H29N7O2/c1-3-32-20-7-5-4-6-19(20)25-23-27-21(26-22(24)28-23)16-29-12-14-30(15-13-29)17-8-10-18(31-2)11-9-17/h4-11H,3,12-16H2,1-2H3,(H3,24,25,26,27,28)

InChI Key

VEGPXVOOSAJTSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.